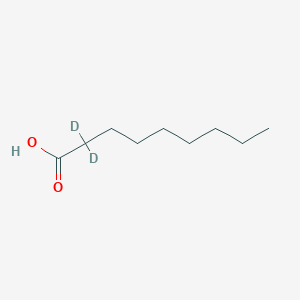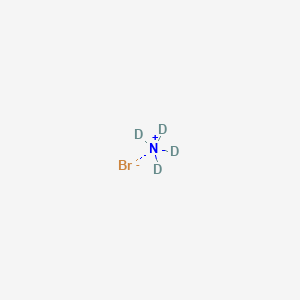
Hbv-IN-32
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hbv-IN-32 is a potent inhibitor of covalently closed circular DNA (cccDNA) and exhibits significant anti-Hepatitis B Virus (HBV) activity. It achieves an IC50 of 0.14 µM against Hepatitis B surface antigen (HBsAg) and also impedes cell growth . This compound is primarily used in research settings to study its effects on HBV and its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-32 involves multiple steps, including the preparation of intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing such inhibitors typically involve organic synthesis techniques, including condensation reactions, cyclization, and purification steps.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. Generally, the production of such compounds on an industrial scale would involve optimization of the synthetic route to increase yield and purity, followed by large-scale synthesis using batch or continuous flow reactors. The final product would undergo rigorous quality control to ensure its efficacy and safety for research purposes.
化学反应分析
Types of Reactions
Hbv-IN-32 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the nucleophile or electrophile used.
科学研究应用
Hbv-IN-32 has several scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactivity of cccDNA inhibitors.
Biology: Researchers use it to investigate the biological pathways and mechanisms involved in HBV replication and infection.
Medicine: It is explored for its potential therapeutic applications in treating HBV infections.
Industry: The compound is used in the development of antiviral drugs and in the study of drug resistance mechanisms.
作用机制
Hbv-IN-32 exerts its effects by inhibiting the formation of covalently closed circular DNA (cccDNA), which is essential for HBV replication. The compound targets specific molecular pathways involved in the replication process, thereby reducing the viral load and impeding cell growth . The exact molecular targets and pathways are still under investigation, but the inhibition of cccDNA formation is a key mechanism.
相似化合物的比较
Similar Compounds
Lamivudine: A nucleoside reverse transcriptase inhibitor used to treat HBV infections.
Tenofovir: Another nucleoside reverse transcriptase inhibitor with potent anti-HBV activity.
Entecavir: A guanosine analogue that inhibits HBV polymerase.
Uniqueness
Hbv-IN-32 is unique in its potent inhibition of cccDNA formation, which is a critical step in HBV replication. Unlike other compounds that target viral polymerase or reverse transcriptase, this compound specifically disrupts the formation of cccDNA, making it a valuable tool for studying HBV biology and developing new therapeutic strategies .
属性
分子式 |
C22H19ClO5S |
|---|---|
分子量 |
430.9 g/mol |
IUPAC 名称 |
3-[2-[4-(8-chloro-4-oxothiochromen-2-yl)phenoxy]ethoxy]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C22H19ClO5S/c23-18-3-1-2-17-19(24)12-20(29-21(17)18)13-4-6-15(7-5-13)27-8-9-28-16-10-14(11-16)22(25)26/h1-7,12,14,16H,8-11H2,(H,25,26) |
InChI 键 |
WKZLQSHFWVBZDX-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1OCCOC2=CC=C(C=C2)C3=CC(=O)C4=C(S3)C(=CC=C4)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Tert-butoxy-2-[4-(3,4-dimethylphenyl)-3-(methanesulfonamido)-2,5-dimethyl-6-(5-methylchroman-6-yl)phenyl]acetic acid](/img/structure/B12404872.png)


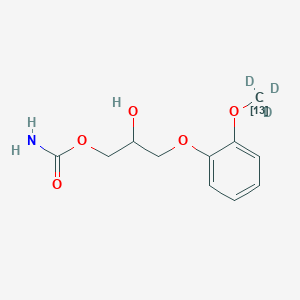
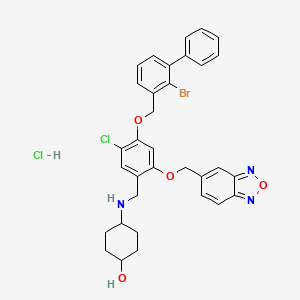
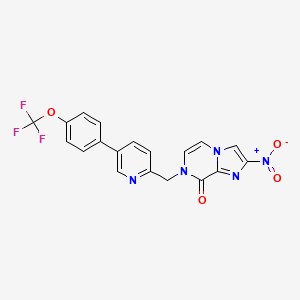

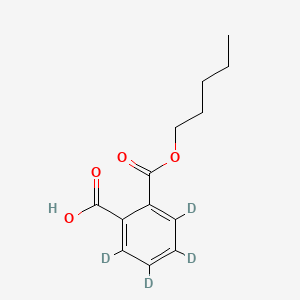
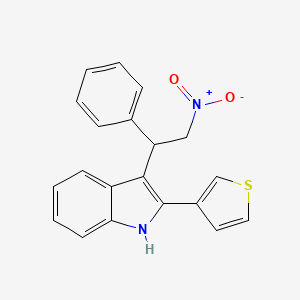
![4-[[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile](/img/structure/B12404933.png)
